molecular formula C16H18O B7906072 2-([1,1'-Biphenyl]-4-yl)-2-methylpropan-1-ol

2-([1,1'-Biphenyl]-4-yl)-2-methylpropan-1-ol

Cat. No.: B7906072
M. Wt: 226.31 g/mol
InChI Key: FPBFTVSXVWPZAY-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-2-methylpropan-1-ol is a tertiary alcohol featuring a biphenyl core substituted with a 2-methylpropan-1-ol group at the para position of one phenyl ring. The compound’s structure combines lipophilic biphenyl moieties with a polar hydroxyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methyl-2-(4-phenylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-16(2,12-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBFTVSXVWPZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-methylpropan-1-ol typically involves the reaction of 4-biphenylcarboxaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 2-([1,1’-Biphenyl]-4-yl)-2-methylpropanone.

    Reduction: Formation of 2-([1,1’-Biphenyl]-4-yl)-2-methylpropane.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the biphenyl structure can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share the biphenyl backbone but differ in functional groups and substitution patterns:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
2-([1,1'-Biphenyl]-4-yl)-2-methylpropan-1-ol Tertiary alcohol (-OH) C₁₆H₁₈O 226.31 Tertiary alcohol; para-substituted
3-([1,1'-Biphenyl]-4-yl)-2,2-dimethylpropanoic acid Carboxylic acid (-COOH) C₁₇H₁₈O₂ 254.33 Carboxylic acid; two methyl groups
2-(Biphenyl-4-yl)-1-propanol Primary alcohol (-OH) C₁₅H₁₆O 212.29 Primary alcohol; shorter carbon chain
2-(Biphenyl-4-yl)-2-propionic acid Carboxylic acid (-COOH) C₁₅H₁₄O₂ 226.27 Carboxylic acid; biphenyl substitution
2-([1,1'-Biphenyl]-4-yl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide Acetamide (-CONH-) C₂₃H₂₈N₂O 360.48 Amide linkage; piperidine substituent

Physicochemical Properties

  • Solubility: The tertiary alcohol (target compound) is less polar than primary alcohols (e.g., 2-(Biphenyl-4-yl)-1-propanol) but more lipophilic than carboxylic acid derivatives (e.g., 3-([1,1'-Biphenyl]-4-yl)-2,2-dimethylpropanoic acid). The acetamide derivative exhibits moderate solubility in polar aprotic solvents due to its amide group and bulky piperidine moiety.
  • Reactivity: The tertiary alcohol undergoes slower oxidation compared to primary alcohols, which are more readily oxidized to aldehydes or carboxylic acids . Carboxylic acid derivatives (e.g., 3-([1,1'-Biphenyl]-4-yl)-2,2-dimethylpropanoic acid) are prone to esterification or decarboxylation under acidic conditions .

Biological Activity

The compound 2-([1,1'-Biphenyl]-4-yl)-2-methylpropan-1-ol , also known as Biphenyl-4-yl 2-methylpropan-1-ol , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18OC_{15}H_{18}O, with a molecular weight of approximately 226.30 g/mol. The structure features a biphenyl moiety attached to a secondary alcohol, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H18OC_{15}H_{18}O
Molecular Weight226.30 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. One notable area of interest is its potential as a modulator of ATP-binding cassette (ABC) transporters , which play critical roles in drug transport and multidrug resistance in cancer cells .

Antimicrobial Properties

Some studies have suggested that biphenyl derivatives exhibit antimicrobial properties. For instance, research on related compounds has shown activity against various bacterial strains, indicating that modifications to the biphenyl structure can enhance antimicrobial efficacy .

Antiparasitic Activity

Recent investigations into alkoxyamine derivatives have highlighted the potential antiparasitic effects of compounds structurally related to this compound. In particular, derivatives have demonstrated significant activity against Plasmodium falciparum and Schistosoma mansoni, with some showing IC50 values below 10 µM . This suggests that the compound could be explored further for its antimalarial and antischistosomal properties.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies on biphenyl derivatives have indicated varying degrees of cytotoxic effects on mammalian cell lines. For example, some derivatives showed low selectivity indexes, suggesting that while they may effectively inhibit parasite growth, they could also affect non-cancerous cells adversely .

Case Study 1: ABC Transporter Modulation

A patent detailing modulators of ABC transporters included this compound as a candidate compound. The study focused on its ability to enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux mechanisms in resistant cancer cell lines . Results showed that treatment with this compound significantly increased intracellular drug concentrations.

Case Study 2: Antimicrobial Activity

In a comparative study of biphenyl derivatives against Staphylococcus aureus, several compounds exhibited notable antimicrobial activity. The study highlighted that structural modifications could lead to enhanced potency against resistant bacterial strains .

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